molecular formula C18H14FN3O B15042125 N'-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B15042125
M. Wt: 307.3 g/mol
InChI Key: YGSKWWRMSJTEBA-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with transition metal ions. This particular compound is derived from the condensation reaction between 2-fluorobenzaldehyde and 2-methylquinoline-4-carbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the quinoline backbone. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H14FN3O/c1-12-10-15(14-7-3-5-9-17(14)21-12)18(23)22-20-11-13-6-2-4-8-16(13)19/h2-11H,1H3,(H,22,23)/b20-11+

InChI Key

YGSKWWRMSJTEBA-RGVLZGJSSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3F

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.